molecular formula C12H23NO4 B3116515 (S)-3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid CAS No. 2171245-83-1

(S)-3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid

Cat. No.: B3116515
CAS No.: 2171245-83-1
M. Wt: 245.32 g/mol
InChI Key: GJOMHEYOQWPVEZ-QMMMGPOBSA-N
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Description

(S)-3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid is a chiral organic compound designed for research and development applications. It serves as a valuable synthetic intermediate or building block in medicinal chemistry and drug discovery. The molecule features a tert-butoxycarbonyl (Boc) protected amine group, a common strategy for protecting amines during multi-step synthetic sequences, and a carboxylic acid functional group, which allows for further coupling reactions. The 4,4-dimethyl substituent on the pentanoic acid chain can impart specific steric and electronic properties, potentially influencing the compound's conformation and interaction with biological targets. As a chiral, non-racemic molecule, it is synthesized in its (S)-enantiomeric form, which is critical for researching stereospecific biological processes. Researchers may explore its use as a precursor in the synthesis of more complex molecules, such as potential protease inhibitors, enzyme substrates, or other pharmacologically active compounds where a sterically hindered, protected amino acid derivative is required. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3S)-4,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-11(2,3)8(7-9(14)15)13-10(16)17-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOMHEYOQWPVEZ-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid typically involves the protection of the amino group of the corresponding amino acid with a Boc group. This can be achieved using tert-butoxycarbonyl chloride (BocCl) in the presence of a base such as pyridine . The reaction is usually carried out at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of Boc-protected amino acids often employs continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.

Scientific Research Applications

Structural Overview

  • Molecular Formula : C12H23NO4
  • Molecular Weight : 245.32 g/mol
  • CAS Number : 2171245-83-1

Characteristics

The Boc group is commonly used to protect amines in synthesis, allowing for selective reactions without interference from the amino group. This property makes Boc-Amino Acids versatile intermediates in peptide synthesis and other organic transformations.

Organic Synthesis

(S)-3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid serves as a crucial intermediate in the synthesis of peptides and complex organic molecules. The Boc protection allows for:

  • Selective Deprotection : The Boc group can be removed under mild acidic conditions (e.g., using trifluoroacetic acid), enabling the formation of free amines for further reactions.
  • Nucleophilic Substitution Reactions : The protected amine can react with electrophiles, facilitating the construction of more complex structures.

Biological Studies

In biological research, Boc-Amino Acids are employed to study enzyme mechanisms and protein interactions. They are particularly useful in:

  • Enzyme Inhibition Studies : The compound can be used to investigate how enzymes interact with amino acids and peptides, providing insights into catalytic mechanisms.
  • Protein Engineering : Researchers utilize Boc-protected amino acids to synthesize modified peptides that can alter protein function or stability.

Pharmaceutical Development

The compound is investigated as a building block for pharmaceuticals due to its:

  • Stability : The Boc protection enhances stability during synthesis and storage.
  • Potential Drug Candidates : Research has focused on derivatives of Boc-amino acids for developing new therapeutic agents targeting various diseases .

Industrial Applications

In industrial chemistry, (S)-3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid is applied in:

  • Fine Chemical Production : Used as a reagent in the synthesis of fine chemicals.
  • Continuous Flow Synthesis : Industrial processes increasingly leverage continuous flow reactors for the efficient production of Boc-protected amino acids, enhancing yield and reducing waste .

Case Study 1: Peptide Synthesis

A study demonstrated the use of Boc-Amino Acids in synthesizing cyclic peptides that exhibit enhanced biological activity compared to their linear counterparts. The deprotection step was optimized using TFA to achieve high yields of the desired cyclic structure.

Case Study 2: Enzyme Interaction

Research involving (S)-3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid revealed its role in inhibiting specific proteases. The study utilized various concentrations of the compound to determine its efficacy as an inhibitor, showcasing its potential as a lead compound in drug discovery.

Mechanism of Action

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can engage in further chemical transformations . The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Protecting Groups: The target compound’s Boc group contrasts with MPI-series analogs that use benzyloxycarbonyl (Cbz) groups. Boc is more stable under acidic conditions and easier to remove via trifluoroacetic acid (TFA), whereas Cbz requires hydrogenolysis .
  • The (S)-configuration at the chiral center is critical for enantioselective interactions .
  • Synthetic Yields : MPI analogs exhibit yields of 82–85%, while the lithocholic acid derivative (compound 22) achieves 94% yield, suggesting differences in reaction efficiency or steric challenges in peptide coupling .

Physicochemical Properties

Table 2: Physical and Spectral Data
Compound Name Melting Point (°C) pKa (Predicted) Key NMR Shifts (13C, δ ppm) Reference
Target Compound
MPI16c Not reported 173.2 (C=O), 156.1 (Boc), 75.6 (t-Bu)
Compound 22 (Lithocholic acid derivative) 243.1–245.5 177.31 (C=O, CD3OD), 148.94 (aromatic)
(2S)-2-{Boc(methyl)amino}-4,4-dimethylpentanoic acid 4.04 ± 0.23

Key Observations :

  • Melting Points : The lithocholic acid derivative (compound 22) has a high melting point (>240°C) due to its rigid steroid core, whereas MPI analogs and the positional isomer likely have lower melting points owing to flexible backbones .
  • Acidity : The positional isomer () has a predicted pKa of ~4.04, typical for carboxylic acids, suggesting similar solubility profiles to the target compound .

Biological Activity

(S)-3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid, commonly referred to as Boc-protected amino acid, is a compound of significant interest in synthetic organic chemistry and medicinal research due to its unique structure and potential biological activities. This article explores its biological activity, synthetic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₂₃NO₄
  • Molecular Weight : 245.32 g/mol
  • CAS Number : 2171245-83-1

The compound features a tert-butoxycarbonyl (Boc) protecting group, which stabilizes the amino functionality. This protection allows for selective chemical reactions that are crucial in peptide synthesis and drug development.

The primary mechanism of action for (S)-3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid involves the protection and subsequent deprotection of the amino group. The Boc group prevents unwanted side reactions during synthesis. Upon deprotection using strong acids like trifluoroacetic acid (TFA), the free amine can participate in further chemical transformations, including peptide bond formation and conjugation with other biomolecules.

Biological Activities

While specific biological activities of (S)-3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid are not extensively documented, its structural relatives often exhibit various bioactivities:

  • Antimicrobial Activity : Many amino acid derivatives show potential antimicrobial properties, which could be explored in future studies.
  • Enzyme Modulation : Similar compounds have been investigated for their ability to modulate enzyme activities, particularly in metabolic pathways .
  • Drug Development : The compound serves as a building block in the synthesis of peptides that may have therapeutic effects against diseases such as Alzheimer's disease, particularly through interactions with cholinesterases .

Case Studies and Experimental Data

Research has shown that derivatives of Boc-protected amino acids can exhibit significant biological activities:

  • A study on conjugates derived from similar structures demonstrated inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative disease treatment .
CompoundIC50 (AChE)IC50 (BChE)Remarks
Tacrine1.90 µM0.084 µMEffective inhibitor
Conjugate A0.253 nM45 µMReduced AChE aggregation

These findings indicate that modifications to the Boc-protected structure could enhance biological activity and selectivity towards specific targets.

Synthesis Applications

(S)-3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid is utilized as an intermediate in peptide synthesis:

  • The Boc group allows for the selective manipulation of other functional groups within peptide chains.
  • Its stability under various reaction conditions makes it a valuable asset in developing complex molecules for pharmaceutical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid
Reactant of Route 2
(S)-3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid

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